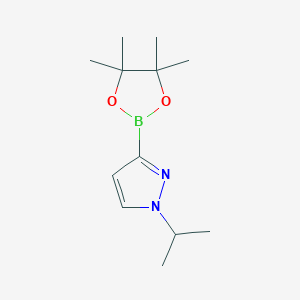

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole

Description

This compound (CAS: 1071496-88-2; molecular formula: C₁₂H₂₁BN₂O₂) is a boronic ester-functionalized pyrazole derivative widely employed in Suzuki-Miyaura cross-coupling reactions for pharmaceutical and materials science applications. Its isopropyl substituent at the N1 position and pinacol boronate group at the C3 position confer distinct steric and electronic properties, making it a versatile building block for synthesizing aryl- or heteroaryl-coupled products . Commercial batches are typically available at ≥97% purity, with applications in drug discovery pipelines .

Properties

IUPAC Name |

1-propan-2-yl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BN2O2/c1-9(2)15-8-7-10(14-15)13-16-11(3,4)12(5,6)17-13/h7-9H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWGNAJWTBRYFJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20734991 | |

| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1071496-88-2 | |

| Record name | 1-(Propan-2-yl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20734991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Palladium-Catalyzed Borylation of 1-Isopropyl-1H-pyrazole Halides

The most common and efficient synthetic route to this compound involves palladium-catalyzed borylation of a halogenated 1-isopropyl-1H-pyrazole precursor with bis(pinacolato)diboron (B2pin2).

General Reaction :

1-Isopropyl-1H-pyrazole bearing a halogen (typically bromine or iodine) at the 3-position is reacted with bis(pinacolato)diboron under palladium catalysis to yield the corresponding boronic ester.-

- Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4

- Base: Potassium carbonate (K2CO3) or potassium acetate (KOAc)

- Solvent: Dimethylformamide (DMF), tetrahydrofuran (THF), or dioxane

- Atmosphere: Inert gas (nitrogen or argon)

- Temperature: 80–100°C

- Reaction time: 6–24 hours

Mechanism :

The palladium catalyst facilitates oxidative addition of the pyrazole halide, transmetallation with bis(pinacolato)diboron, and reductive elimination to form the C–B bond.Yields :

Reported yields range from 70% to 85%, depending on the substrate purity and reaction optimization.

Direct Lithiation Followed by Borylation

An alternative preparation involves direct lithiation of 1-isopropyl-1H-pyrazole followed by quenching with a boron electrophile.

-

- 1-Isopropyl-1H-pyrazole is treated with a strong base such as n-butyllithium at low temperature (-60 to -45°C) in tetrahydrofuran (THF).

- After lithiation at the 3-position, the reaction mixture is treated with a boron source such as pinacolborane or trialkyl borates to form the boronic ester.

-

- Base: n-Butyllithium

- Solvent: THF

- Temperature: -60 to -45°C for lithiation, then warmed to room temperature for borylation

- Reaction time: ~2 hours for lithiation, followed by borylation step

Yield :

Approximately 77% yield has been reported for this method.Advantages :

This method avoids the need for halogenated intermediates and palladium catalysts but requires strict low-temperature control and handling of pyrophoric reagents.

Boronic Acid Formation Followed by Pinacol Esterification

Another preparative approach involves first synthesizing the corresponding boronic acid derivative of 1-isopropyl-1H-pyrazole, then converting it to the pinacol ester.

Steps :

- Preparation of 1-isopropyl-1H-pyrazole-3-boronic acid via borylation or lithiation methods.

- Reaction of the boronic acid with pinacol under mild conditions to form the stable pinacol boronate ester.

Catalysts and Conditions :

Pinacol esterification typically requires no catalyst and proceeds at room temperature or slightly elevated temperatures in solvents such as dichloromethane or toluene.Application :

This two-step approach is useful for isolating stable boronic ester intermediates suitable for storage and further synthetic transformations.

Summary Table of Preparation Methods

| Method | Key Reagents & Catalysts | Solvent(s) | Temperature (°C) | Yield (%) | Notes |

|---|---|---|---|---|---|

| Pd-catalyzed borylation | Pd(dppf)Cl2, B2pin2, K2CO3 | DMF, THF, dioxane | 80–100 | 70–85 | Most widely used, scalable, efficient |

| Direct lithiation + borylation | n-BuLi, pinacolborane or trialkyl borate | THF | -60 to -45 (lithiation), RT (borylation) | ~77 | Requires low temp, air-sensitive reagents |

| Boronic acid synthesis + esterification | Boronic acid, pinacol | DCM, toluene | RT to 50 | High | Two-step, isolates stable boronic ester |

Detailed Research Findings and Analysis

The palladium-catalyzed borylation method is favored for its operational simplicity and compatibility with various functional groups on the pyrazole ring. The use of bis(pinacolato)diboron ensures the formation of stable pinacol boronate esters, which are crucial intermediates in Suzuki coupling reactions.

Direct lithiation methods provide an alternative when halogenated starting materials are unavailable or undesirable. However, the need for cryogenic conditions and pyrophoric reagents limits its industrial scalability.

The pinacol esterification step stabilizes the boronic acid intermediate, improving shelf-life and handling safety. The pinacol ester moiety also enhances solubility in organic solvents, facilitating subsequent cross-coupling reactions.

Reaction optimization studies emphasize the importance of inert atmosphere to prevent oxidation of sensitive boron intermediates and the choice of base and solvent to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole undergoes various chemical reactions, including:

Oxidation: The boron moiety can be oxidized to form boronic acids or borates.

Reduction: The compound can be reduced under specific conditions to yield different derivatives.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols.

Major Products:

Oxidation: Boronic acids or borates.

Reduction: Reduced pyrazole derivatives.

Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

Organic Synthesis

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole serves as a versatile intermediate in organic synthesis. Its boron-containing group allows for various reactions such as:

- Cross-Coupling Reactions : The compound can participate in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds. This is particularly useful in synthesizing complex organic molecules and polymers .

- Functionalization of Aromatic Compounds : It can be utilized to introduce functional groups onto aromatic systems through electrophilic substitution reactions .

Medicinal Chemistry

The compound's structure suggests potential applications in medicinal chemistry:

- Anticancer Activity : Research indicates that pyrazole derivatives exhibit anticancer properties. The incorporation of the dioxaborolane moiety may enhance the bioactivity of the molecule by improving its solubility and stability in biological systems .

- Antimicrobial Properties : Some studies have shown that similar pyrazole compounds possess antimicrobial activity. This suggests that this compound could be explored for developing new antimicrobial agents .

Material Science

In material science, the compound's unique properties make it suitable for:

- Synthesis of Boron-Doped Polymers : The dioxaborolane group can be incorporated into polymer matrices to create boron-doped materials with enhanced electronic properties. These materials are promising for applications in organic electronics and photovoltaics .

Case Study 1: Synthesis of Boronic Acids

A study demonstrated the efficacy of this compound as a precursor for synthesizing boronic acids via hydrolysis reactions. The resulting boronic acids exhibited significant reactivity in cross-coupling reactions with aryl halides .

Case Study 2: Anticancer Screening

In a recent screening of pyrazole derivatives for anticancer activity, compounds similar to this compound were tested against various cancer cell lines. Results indicated a promising activity profile that warrants further investigation into structure-activity relationships (SAR) to optimize efficacy and reduce toxicity .

Mechanism of Action

The mechanism by which 1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole exerts its effects is primarily through its boron moiety. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The pyrazole ring can interact with various biological targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Positional Isomers

Compound A : 1-Isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 879487-10-2)

- Key Difference : Boronate group at C4 instead of C3.

- Impact : Altered regioselectivity in cross-coupling reactions due to proximity of the boronate to the isopropyl group. Reported yields in aryl couplings are ~5–10% lower compared to the C3-substituted target compound, likely due to steric hindrance .

Data Table 1: Positional Isomer Comparison

| Property | Target Compound (C3-Substituted) | Compound A (C4-Substituted) |

|---|---|---|

| Molecular Weight | 234.10 g/mol | 236.12 g/mol |

| CAS Number | 1071496-88-2 | 879487-10-2 |

| Typical Coupling Yield* | 85–92% | 75–85% |

| Solubility in THF | High | Moderate |

Substituent Variations on the Pyrazole Ring

Compound B : 1,3-Dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: MFCD09864190)

- Key Difference : Methyl groups at N1 and C3 instead of isopropyl.

- Impact : Reduced steric bulk enhances reaction rates in couplings but lowers thermal stability. Melting point is 98°C (vs. 112°C for the target compound) .

Compound C : 1-Cyclopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS: 1151802-22-0)

Data Table 2: Substituent Effects

| Compound | N1 Substituent | Boronate Position | Thermal Stability (°C) | logP* |

|---|---|---|---|---|

| Target Compound | Isopropyl | C3 | 112 | 2.8 |

| Compound B | Methyl | C4 | 98 | 1.9 |

| Compound C | Cyclopropyl | C4 | 105 | 3.1 |

Heterocycle Modifications

Compound D : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole

- Key Difference : Imidazole core instead of pyrazole.

- Impact : Higher basicity (pKa ~6.5 vs. pyrazole’s ~2.5) enhances water solubility but reduces compatibility with anhydrous coupling conditions .

Reactivity in Cross-Coupling Reactions

The target compound exhibits superior reactivity in Miyaura-Suzuki couplings compared to bulkier analogs. For example:

Biological Activity

1-Isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (CAS No. 879487-10-2) is a boron-containing heterocyclic compound that has garnered attention for its potential biological applications. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHBNO, with a molecular weight of 236.12 g/mol. The compound exists as a white to light yellow solid and has a purity greater than 98% .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- BBB Permeability : The compound is characterized as a blood-brain barrier (BBB) permeant and a P-glycoprotein (P-gp) substrate . This suggests potential applications in treating central nervous system disorders.

- Enzyme Inhibition : It has been identified that this compound does not inhibit key cytochrome P450 enzymes (CYPs), such as CYP1A2 and CYP3A4 . This profile is advantageous for minimizing drug-drug interactions.

Antiparasitic Activity

Recent studies have highlighted the compound's potential against Trypanosoma brucei, the causative agent of sleeping sickness. Its mechanism involves inhibition of N-myristoyltransferase (NMT), which is essential for the survival of the parasite. The compound demonstrated effective trypanocidal activity in vitro and in vivo models .

Anticancer Properties

In cancer research, derivatives of this compound have shown promise as phosphodiesterase inhibitors. Specifically, they target histone lysine demethylases (KDMs), which play crucial roles in cancer progression and metastasis . The ability to inhibit these enzymes could lead to novel therapeutic strategies in oncology.

Case Studies

Q & A

Basic: What synthetic methodologies are recommended for preparing 1-isopropyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole?

Methodological Answer:

The compound is typically synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety. Key steps include:

- Borylation of pyrazole precursors : React 3-iodo-1-isopropyl-1H-pyrazole with bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst (e.g., PdCl₂(dppf)) and KOAc in anhydrous DMF at 80–100°C .

- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity (>95%) via HPLC and structural integrity via ¹H/¹³C NMR and HRMS .

Advanced: How does the steric bulk of the isopropyl group influence the reactivity of the boronate ester in cross-coupling reactions?

Methodological Answer:

The isopropyl group at the 1-position introduces steric hindrance, which:

- Slows transmetallation : Reduces reaction rates in Suzuki couplings, necessitating elevated temperatures (e.g., 100°C) or microwave-assisted conditions.

- Affects regioselectivity : Directs coupling to less hindered positions, as observed in analogous pyrazole-boronate systems .

- Validation : Compare kinetic data (e.g., reaction half-life) with non-substituted analogs using time-resolved ¹¹B NMR to monitor boronate activation .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Identify the isopropyl group (δ 1.2–1.5 ppm for CH₃, δ 4.2–4.8 ppm for CH) and boronate ester (quartet for B-O, δ 1.3 ppm for pinacol CH₃) .

- 11B NMR : Confirm boronate formation (δ 28–32 ppm for dioxaborolanes) .

- HRMS : Use ESI+ or EI to verify molecular ion ([M+H]⁺ calc. for C₁₃H₂₂BN₂O₂: 277.1784) .

Advanced: How can computational modeling predict the regioselectivity of this compound in palladium-catalyzed reactions?

Methodological Answer:

- DFT calculations : Optimize the geometry of the palladium intermediate (e.g., Pd(0)-aryl complex) to assess energy barriers for transmetallation at different positions.

- NBO analysis : Evaluate electronic effects of the isopropyl group on charge distribution at the boron center.

- Case study : Compare predicted vs. experimental outcomes for coupling reactions with substituted aryl halides (e.g., 4-bromotoluene vs. 2-bromopyridine) .

Data Contradiction: How to resolve discrepancies in reported yields for Suzuki-Miyaura reactions using similar pyrazole boronate esters?

Methodological Answer:

- Variable analysis : Compare reaction parameters (catalyst loading, solvent polarity, base strength) across studies. For example, yields drop below 50% if K₂CO₃ replaces K₃PO₄ due to insufficient deprotonation .

- Moisture sensitivity : Ensure anhydrous conditions, as boronate esters hydrolyze readily, reducing effective reagent concentration. Monitor via ¹¹B NMR .

- Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(dtbpf)) to identify ligand systems that mitigate steric effects .

Advanced: What strategies stabilize this compound against hydrolysis during biological assays?

Methodological Answer:

- Formulation : Use DMSO-d₆ or ethanol as solvents (stability >72 hours at 4°C, per TLC/HPLC data) .

- Protection strategies : Co-administer Lewis acids (e.g., MgCl₂) to sequester water or modify the boronate ester to a more hydrolytically stable trifluoroborate salt .

- Real-time monitoring : Employ ¹¹B NMR in PBS buffer (pH 7.4) to track hydrolysis kinetics and adjust storage conditions .

Basic: What are the key storage and handling protocols for this compound?

Methodological Answer:

- Storage : Store at –20°C under inert gas (Ar/N₂) in sealed, amber vials to prevent hydrolysis and photodegradation .

- Handling : Use gloveboxes for weighing; pre-dry solvents (e.g., molecular sieves for THF) to minimize moisture .

- Stability testing : Conduct accelerated degradation studies (40°C/75% RH) with HPLC monitoring to establish shelf-life .

Advanced: How to design a structure-activity relationship (SAR) study for derivatives of this compound in antimicrobial research?

Methodological Answer:

- Derivatization : Synthesize analogs with varying substituents (e.g., CF₃, OMe) at the pyrazole 5-position via halogenation/Suzuki coupling .

- Biological testing : Screen against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using MIC assays.

- SAR analysis : Correlate logP (HPLC-derived) and steric parameters (calculated via Molinspiration) with bioactivity to identify pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.